molecular formula C6H6N4S B6203330 6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine CAS No. 1221974-33-9

6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine

Cat. No.: B6203330
CAS No.: 1221974-33-9
M. Wt: 166.2
InChI Key:
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Description

6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine is a heterocyclic compound with the molecular formula C6H6N4S. It is a member of the thiazole and pyrazine families, which are known for their diverse biological activities and applications in medicinal chemistry . The compound’s structure features a fused ring system combining thiazole and pyrazine, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with 2-bromo-3-methylpyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in halogenated or alkylated derivatives of the original compound .

Scientific Research Applications

6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine is unique due to its specific fused ring structure, which combines the properties of both thiazole and pyrazine rings.

Properties

CAS No.

1221974-33-9

Molecular Formula

C6H6N4S

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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